Product packaging for 3-Bromo-5-phenylpyrazin-2(1H)-one(Cat. No.:CAS No. 67602-02-2)

3-Bromo-5-phenylpyrazin-2(1H)-one

Cat. No.: B12896883
CAS No.: 67602-02-2
M. Wt: 251.08 g/mol
InChI Key: HLVSDKPLSJGCPD-UHFFFAOYSA-N
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Description

General Context of Pyrazinone Heterocycles in Synthetic Organic Chemistry

Pyrazinones, specifically 2(1H)-pyrazinones, represent a vital class of nitrogen-containing heterocycles that are integral to numerous areas of chemical research. rsc.org Their scaffold is a core component in a variety of natural products and has proven to be a valuable building block in the design and synthesis of pharmacologically active molecules. rsc.orgnih.gov The inherent chemical functionalities of the pyrazinone ring, including the lactam structure, offer multiple sites for synthetic modification, allowing for the creation of diverse molecular architectures. smolecule.com The development of synthetic strategies to construct the pyrazinone ring itself has been a subject of extensive study, with methods ranging from the condensation of α-amino acid amides with 1,2-dicarbonyl compounds to the derivatization of diketopiperazines. rsc.orgnih.gov

The versatility of the pyrazinone core is further highlighted by its role as a directing group in transition-metal-catalyzed reactions, such as C-H functionalization, which opens up avenues for creating complex, π-extended systems. acs.orgacs.org This capacity for elaboration makes pyrazinones privileged scaffolds in medicinal chemistry and materials science. acs.org

Strategic Significance of Brominated Heterocycles as Synthetic Intermediates

The incorporation of a bromine atom into a heterocyclic framework is a powerful strategy in synthetic organic chemistry. researchgate.net Brominated heterocycles are highly valued as versatile synthetic intermediates due to the unique reactivity of the carbon-bromine bond. researchgate.net This bond can readily participate in a wide array of chemical transformations, most notably nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. researchgate.netevitachem.com These reactions, including the Suzuki, Heck, and Sonogashira couplings, allow for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the rapid diversification of molecular structures and the exploration of chemical space. researchgate.net

Furthermore, the presence of a bromine atom can influence the electronic properties of the heterocyclic ring, often enhancing its electrophilic character and modulating its biological activity. smolecule.com This makes brominated heterocycles, such as 3-Bromo-5-phenylpyrazin-2(1H)-one, key precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The ability to selectively introduce and then transform the bromo group provides a robust handle for chemists to build molecular complexity from relatively simple starting materials.

Overview of Research Trajectories Pertaining to this compound

Research specifically focused on this compound has centered on its synthesis and its utility as a precursor for more complex molecules. The synthesis of this compound can be achieved through methods such as the direct bromination of 5-phenylpyrazin-2(1H)-one. smolecule.com This precursor itself can be synthesized through the reaction of a phenyl-substituted hydrazine (B178648) with a suitable diketone.

Once formed, the bromine atom at the 3-position serves as a key functional group for further chemical modifications. The primary research trajectory involves leveraging this bromine atom for nucleophilic substitution reactions. This allows for the introduction of various functional groups, thereby creating a library of derivatives. Another significant area of investigation is its use in palladium-catalyzed cross-coupling reactions, which enables the formation of new carbon-carbon bonds and the synthesis of biaryl compounds. evitachem.com The phenyl group at the 5-position can also undergo electrophilic aromatic substitution, providing another avenue for functionalization. smolecule.com The lactam moiety within the pyrazinone ring can participate in condensation reactions, further expanding the synthetic possibilities. smolecule.com These research efforts underscore the role of this compound as a versatile building block in the construction of novel heterocyclic compounds.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 67602-02-2 chemenu.com
Molecular Formula C₁₀H₇BrN₂O chemenu.com
Molecular Weight 251.08 g/mol chemenu.com
IUPAC Name 3-bromo-5-phenyl-1,2-dihydropyrazin-2-one chemenu.com

Table 2: Key Reactions of this compound

Reaction TypeDescription
Nucleophilic Substitution The bromine atom can be displaced by various nucleophiles. smolecule.com
Cross-Coupling Reactions The C-Br bond can participate in palladium-catalyzed reactions to form new C-C bonds. evitachem.com
Electrophilic Aromatic Substitution The phenyl ring can be functionalized through reactions with electrophiles. smolecule.com
Condensation Reactions The carbonyl group of the lactam can react with nucleophiles. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrN2O B12896883 3-Bromo-5-phenylpyrazin-2(1H)-one CAS No. 67602-02-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67602-02-2

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

3-bromo-5-phenyl-1H-pyrazin-2-one

InChI

InChI=1S/C10H7BrN2O/c11-9-10(14)12-6-8(13-9)7-4-2-1-3-5-7/h1-6H,(H,12,14)

InChI Key

HLVSDKPLSJGCPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)C(=N2)Br

Origin of Product

United States

Comprehensive Analysis of Synthetic Methodologies for 3 Bromo 5 Phenylpyrazin 2 1h One

Retrosynthetic Approaches and Key Disconnections for the Pyrazinone Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For the 3-Bromo-5-phenylpyrazin-2(1H)-one core, several key disconnections can be identified, guiding the synthetic strategy.

A primary disconnection strategy involves cleaving the bonds of the pyrazinone ring itself. One common approach is to disconnect the N1-C2 and N4-C3 bonds. This leads back to an α-aminonitrile and an oxalyl halide derivative. The phenyl group at the C5 position suggests a precursor such as a phenyl-substituted α-aminonitrile. The bromine at the C3 position is often introduced in a later step via halogenation of the formed pyrazinone ring.

Another significant retrosynthetic approach involves the disconnection of the N1-C6 and N4-C5 bonds. This strategy points towards a condensation reaction between a 1,2-dicarbonyl compound and an α-amino acid amide. rsc.org For this compound, this would conceptually involve a phenyl-substituted 1,2-dicarbonyl and a bromo-substituted α-amino acid amide, though the latter can be challenging to handle. A more practical application of this disconnection involves forming the pyrazinone core first and then introducing the bromine atom.

A third key disconnection can be made at the C5-C6 and N4-C5 bonds, suggesting a route from an α-amino ketone and an α-haloacetyl halide. nih.gov The phenyl group would be part of the α-amino ketone precursor. Subsequent cyclization with a nitrogen source would form the pyrazinone ring.

Established Synthetic Pathways for the Formation of this compound

Several established synthetic pathways have been successfully employed to construct the this compound scaffold. These methods can be broadly categorized into halogenation of pre-formed pyrazinone rings and ring-closure reactions that directly assemble the heterocyclic system.

Halogenation Strategies for Pyrazinone Scaffolds

A prevalent and direct method for the synthesis of this compound is the halogenation of a 5-phenylpyrazin-2(1H)-one precursor. This approach benefits from the accessibility of the parent pyrazinone.

Direct bromination using elemental bromine (Br₂) or other brominating agents like N-bromosuccinimide (NBS) can introduce the bromine atom at the 3-position of the pyrazinone ring. The reaction conditions, such as solvent and temperature, are crucial for achieving high selectivity and yield. For instance, direct bromination of 5-phenylpyrazin-2(1H)-one can be performed to introduce the bromine substituent at the 3-position.

Another strategy involves the conversion of a hydroxyl group at the 3-position into a bromine atom. This can be achieved by treating a pyrazine-2,3-dione intermediate with a halogenating agent. An excess of an oxalyl halide can facilitate the introduction of a halogen atom at the 3-position. rsc.orgnih.gov The mechanism involves the formation of a cyclic pyrazine-2,3-dione intermediate which then reacts with the oxalyl halide. rsc.orgnih.gov

PrecursorReagentProductReference
5-phenylpyrazin-2(1H)-oneBromine (Br₂)This compound
Pyrazine-2,3-dione intermediateOxalyl halide3-Halo-pyrazin-2(1H)-one rsc.orgnih.gov
5,6-dihydro-2H-pyran-2-oneBromine (Br₂)3-Bromo-5,6-dihydro-2H-pyran-2-one orgsyn.org

Ring-Closure Reactions Leading to the Pyrazinone System

Ring-closure reactions provide a versatile approach to construct the pyrazinone core with the desired substitution pattern. These methods typically involve the condensation of acyclic precursors.

One of the most significant methods is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.org This one-pot reaction leads to the formation of the N1-C6 and N4-C5 bonds. rsc.org For the target molecule, this would involve the reaction of a phenyl-substituted 1,2-dicarbonyl with an appropriate amino acid amide, followed by bromination.

Another classical method involves the condensation of an α-amino ketone hydrochloride with an α-haloacetyl halide. nih.govudg.edu For instance, a 1,2-disubstituted α-amino ketone hydrochloride can react with a bromoacetyl halide. udg.edu The resulting ketoamide is then treated with ammonia (B1221849) to induce cyclization and subsequent air oxidation to yield the pyrazinone. udg.edu To synthesize 6-phenyl-2(1H)-pyrazinone, an amino acetaldehyde (B116499) and phthalimidoacetyl chloride can be used as starting materials. rsc.orgnih.gov

A method developed by Hoornaert involves the reaction of an α-aminonitrile with an oxalyl halide. rsc.orgnih.gov This leads to the formation of 3,5-dihalo-2(1H)-pyrazinones, which can be further functionalized. rsc.orgnih.gov The mechanism proceeds through the formation of an oxamoyl halide, followed by cyclization to a pyrazine-2,3-dione intermediate. rsc.orgnih.gov

PrecursorsReaction TypeKey Bonds FormedReference
α-amino acid amide + 1,2-dicarbonyl compoundCondensationN1-C6, N4-C5 rsc.org
α-amino ketone hydrochloride + α-haloacetyl halideCondensation/CyclizationN1-C2, N4-C5 nih.govudg.edu
α-aminonitrile + oxalyl halideAcylation/CyclizationN1-C2, N4-C3 rsc.orgnih.gov
Diethyl oxalate (B1200264) + 2,2-dimethoxyethylamine, then benzylamineCyclizationC3-N4, N1-C6 rsc.orgnih.gov

Convergent and Linear Synthesis Strategies for this compound

Both convergent and linear strategies can be applied to the synthesis of this compound.

Advanced and Emerging Synthetic Techniques

The field of organic synthesis is constantly evolving, with new techniques offering improved efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Syntheses of this compound

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. rsc.orgrsc.org While direct transition metal-catalyzed synthesis of the entire this compound scaffold in one step is not commonly reported, these methods are crucial for the functionalization of the pyrazinone core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are widely used to introduce aryl groups onto heterocyclic scaffolds. rsc.orgresearchgate.net For example, a 3,5-dihalopyrazinone could be selectively coupled with a phenylboronic acid derivative at the 5-position using a palladium catalyst to introduce the phenyl group. Subsequent functionalization at the 3-position could then yield the target molecule. The reactivity of different halogenated positions on the pyrazinone ring can often be controlled to achieve selective coupling.

Furthermore, palladium-catalyzed Buchwald-Hartwig amination can be used to introduce amino groups at halogenated positions of the pyrazinone ring. rsc.org While not directly leading to the bromo-substituted product, this highlights the versatility of transition metal catalysis in modifying the pyrazinone scaffold.

Recent advancements have also explored the use of microwave-assisted synthesis to accelerate ring-closure reactions, offering a more efficient alternative to traditional heating methods for the formation of the pyrazinone ring. researchgate.net

Reaction TypeCatalyst SystemApplication in Pyrazinone SynthesisReference
Suzuki CouplingPd(dppf)Cl₂, Cs₂CO₃Arylation of halopyrazinones rsc.org
Stille CouplingPalladium catalystCoupling of stannylated pyrazines with aroyl chlorides rsc.org
Sonogashira CouplingPalladium catalystAlkynylation of halopyrazinones rsc.orgresearchgate.net
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃Amination of dichloropyrazinones rsc.org

Photoredox Catalysis and Electrosynthesis Approaches

Modern synthetic chemistry has increasingly turned to photoredox catalysis and electrosynthesis as powerful tools for forging new chemical bonds under mild conditions. These methods offer green and efficient alternatives to traditional synthetic protocols.

Photoredox Catalysis: This approach utilizes visible light to initiate redox reactions with a photocatalyst, enabling transformations that are often difficult to achieve by conventional means. nih.govresearchgate.net While specific literature on the direct photoredox-catalyzed synthesis of this compound is not extensively documented, the principles can be applied to the pyrazinone core. For instance, a potential pathway could involve the photocatalytic C-H bromination of a 5-phenylpyrazin-2(1H)-one precursor. In such a scenario, a photocatalyst, upon excitation by light, could generate a bromine radical from a suitable bromine source like N-bromosuccinimide (NBS) or carbon tetrabromide, which would then selectively brominate the pyrazinone ring at the C-3 position. beilstein-journals.org The reaction conditions, including the choice of photocatalyst, solvent, and light source, would be critical for achieving high yields and selectivity.

Electrosynthesis: This method employs electrical current to drive chemical reactions, often avoiding the need for harsh reagents and oxidants. wikipedia.org The electrochemical halogenation of heterocyclic compounds is a well-established green alternative. researchgate.net For the synthesis of this compound, an electrochemical approach could involve the anodic oxidation of a bromide source in the presence of the 5-phenylpyrazin-2(1H)-one substrate. This would generate an electrophilic bromine species in situ, which would then react with the pyrazinone ring. The key advantages of this method include high atom economy and milder reaction conditions compared to traditional bromination methods that may require strong acids. researchgate.net The efficiency of such a process would depend on parameters like electrode material, solvent, supporting electrolyte, and current density. beilstein-journals.orgnih.gov

Continuous Flow Chemistry Applications in Pyrazinone Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, scalability, and control over reaction parameters. nih.govacs.org The synthesis of heterocyclic compounds, including pyrazinones and related structures, has benefited significantly from this approach. google.comresearchgate.net

A continuous flow setup for the synthesis of this compound could be designed in a multi-step sequence. For example, the initial formation of the 5-phenylpyrazin-2(1H)-one core could be performed in a heated flow reactor, followed by its introduction into a subsequent reactor module for bromination. This integration of steps minimizes manual handling of intermediates and allows for precise control over reaction time, temperature, and stoichiometry, which can be crucial for optimizing yield and minimizing the formation of byproducts, such as dibrominated species. researchgate.net The use of flow reactors is particularly advantageous for reactions that are exothermic or involve hazardous reagents. google.com

ParameterAdvantage in Continuous Flow Synthesis
Temperature Control Superior heat transfer allows for precise temperature management, crucial for selectivity.
Mixing Efficient mixing ensures homogeneity, leading to more consistent product quality.
Safety Small reactor volumes minimize the risk associated with hazardous reagents and exothermic reactions.
Scalability Production can be scaled up by extending the operation time rather than increasing reactor size.
Automation Allows for automated processes, improving reproducibility and reducing manual labor.

Optimization of Reaction Parameters and Yield Enhancement Methodologies

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters to consider include the choice of brominating agent, solvent, temperature, and reaction time.

For the direct bromination of 5-phenylpyrazin-2(1H)-one, various brominating agents can be employed, such as molecular bromine (Br₂), N-bromosuccinimide (NBS), or tetrabutylammonium (B224687) tribromide (TBATB). nih.gov The reactivity and selectivity of these reagents can vary significantly. For instance, while Br₂ is highly reactive, it can lead to over-bromination. NBS, often used in conjunction with a radical initiator or light, can offer milder reaction conditions. nih.gov

The choice of solvent is also critical. Aprotic solvents are commonly used for such reactions. The reaction temperature and time must be carefully controlled to ensure complete conversion of the starting material while minimizing the degradation of the product or the formation of impurities. The use of microwave irradiation has been shown to accelerate halogenation reactions in some heterocyclic systems, potentially reducing reaction times and improving yields. researchgate.net

A factorial design approach can be systematically employed to optimize these parameters, leading to significantly enhanced yields. u-tokyo.ac.jp

ParameterCondition 1Condition 2OutcomeReference
Brominating Agent NBS (1.1 equiv)NBS (1.5 equiv)Increased yield of monobrominated product researchgate.net
Reaction Method Conventional HeatingMicrowave IrradiationReduced reaction time, improved yield researchgate.net
Solvent Acetonitrile (B52724)DichloromethaneAffects solubility and reaction rate
Temperature Room Temperature80 °CInfluences reaction rate and selectivity nih.gov

This table illustrates general optimization principles for bromination reactions on heterocyclic systems.

Regioselectivity and Chemoselectivity Considerations in the Synthesis of this compound

Regioselectivity: In the synthesis of this compound, regioselectivity refers to the preferential bromination at the C-3 position of the pyrazinone ring over other available positions. The inherent electronic properties of the 5-phenylpyrazin-2(1H)-one scaffold guide this selectivity. The pyrazinone ring is an electron-deficient system, and the positions for electrophilic attack are influenced by the substituents. The phenyl group at C-5 and the lactam functionality influence the electron density distribution within the ring. Computational methods like Density Functional Theory (DFT) can be used to predict the most likely site for electrophilic attack by calculating the electron density at each carbon atom. amazonaws.com Generally, the C-3 position in such systems is more susceptible to electrophilic substitution compared to the C-6 position.

Chemoselectivity: Chemoselectivity is a critical consideration when the starting materials contain multiple reactive sites. In the context of synthesizing this compound, this pertains to the selective bromination of the pyrazinone ring without affecting the phenyl ring. The pyrazinone ring is generally more reactive towards electrophilic halogenation than the phenyl ring under specific conditions. However, harsh reaction conditions could lead to undesired bromination on the phenyl group. Therefore, the choice of a mild and selective brominating agent and carefully controlled reaction conditions are essential to ensure high chemoselectivity. nih.gov The use of directing groups or specific catalysts can also be employed to enhance both regio- and chemoselectivity in the functionalization of pyrazine (B50134) derivatives.

Detailed Investigation into the Reactivity and Chemical Transformations of 3 Bromo 5 Phenylpyrazin 2 1h One

Utility of the C3-Bromine as a Versatile Handle for Derivatization

The bromine atom at the C3-position of the 5-phenylpyrazin-2(1H)-one core is the key to its synthetic utility. This position is readily activated for participation in numerous palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a diverse range of substituents, including aryl, alkynyl, and amino groups, thereby enabling the systematic exploration of the chemical space around the pyrazinone core. The ability to form new carbon-carbon and carbon-nitrogen bonds at this specific site is a powerful tool for the construction of complex molecules with tailored properties.

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and their application to halogenated heterocycles like 3-bromo-5-phenylpyrazin-2(1H)-one is a testament to their power and versatility. These reactions generally proceed under mild conditions, exhibit high functional group tolerance, and are often highly selective, making them ideal for the late-stage functionalization of complex molecules.

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In the context of this compound, this reaction would involve the palladium-catalyzed coupling with a variety of aryl or heteroaryl boronic acids. While specific studies on this compound are not extensively documented in the literature, the Suzuki-Miyaura reaction has been successfully applied to structurally similar brominated heterocyclic systems. For instance, the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with a range of boronic acids has been reported to proceed in good to excellent yields. organic-chemistry.org These reactions often employ palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) in the presence of a base like potassium carbonate or sodium carbonate. smolecule.com The successful application of these conditions to related pyrazinone scaffolds suggests a high probability of success for the arylation of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Structurally Similar Brominated Heterocycle

EntryAryl Boronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidXPhosPdG2/XPhosK₃PO₄THF/H₂O8074 organic-chemistry.org
24-Biphenylboronic acidXPhosPdG2/XPhosK₃PO₄THF/H₂O8079 organic-chemistry.org
31-Naphthylboronic acidXPhosPdG2/XPhosK₃PO₄THF/H₂O8085 organic-chemistry.org
44-Methoxyphenylboronic acidXPhosPdG2/XPhosK₃PO₄THF/H₂O8089 organic-chemistry.org

Data from the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from the aryl halide) and sp-hybridized carbons (from the terminal alkyne), leading to the synthesis of substituted alkynes. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. purdue.edu The introduction of an alkynyl moiety at the C3-position of this compound would yield novel derivatives with interesting electronic and structural properties. While direct examples with this specific substrate are scarce, the Sonogashira coupling of other brominated heterocycles is well-established. For example, 2-amino-3-bromopyridines have been successfully coupled with various terminal alkynes in good yields using a Pd(CF₃COO)₂/PPh₃ catalyst system with CuI as a co-catalyst. mdpi.com

Table 2: Example Conditions for Sonogashira Coupling of a Brominated Heterocycle

EntryTerminal AlkyneCatalystCo-catalystBaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePd(CF₃COO)₂/PPh₃CuIEt₃NDMF10096 mdpi.com
21-HexynePd(CF₃COO)₂/PPh₃CuIEt₃NDMF10085 mdpi.com
33-Butyn-1-olPd(CF₃COO)₂/PPh₃CuIEt₃NDMF10078 mdpi.com

Data from the coupling of 2-amino-3-bromo-5-methylpyridine

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of aryl amines from aryl halides. nih.gov This reaction is of great importance in medicinal chemistry, as the arylamine motif is a common feature in many biologically active compounds. The application of the Buchwald-Hartwig amination to this compound would provide access to a variety of 3-amino-5-phenylpyrazin-2(1H)-one derivatives. The reaction typically employs a palladium catalyst with a bulky electron-rich phosphine (B1218219) ligand, such as XPhos or RuPhos, and a strong base like sodium tert-butoxide. The successful amination of other challenging substrates, such as 3-halo-2-aminopyridines, highlights the potential of this methodology for the functionalization of the pyrazinone core. nih.gov

Table 3: Representative Conditions for Buchwald-Hartwig Amination of a Bromopyridine Derivative

EntryAmineCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
1MorpholinePd₂(dba)₃XPhosLiHMDSTHF6540 nih.gov
2PiperidineSPhos-precatalyst-LiHMDSTHF6571 nih.gov

Data from the coupling of 3-bromo-2-aminopyridine

In addition to the aforementioned coupling reactions, the Negishi and Stille couplings represent viable alternatives for the derivatization of this compound. The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and the ability to form C-C bonds between various types of carbon atoms.

The Stille coupling utilizes an organotin reagent and a palladium catalyst to form carbon-carbon bonds. While the toxicity of organotin compounds is a concern, the Stille reaction is often highly effective for complex substrates where other methods may fail. The application of these coupling strategies to this compound would further expand the repertoire of accessible derivatives, although specific examples in the literature are yet to be reported. The general principles of these reactions, however, suggest their potential applicability to this heterocyclic system.

Nucleophilic Substitution Reactions at the C3-Bromine

The bromine atom at the C3 position is readily displaced by a variety of nucleophiles. Current time information in Bangalore, IN.smolecule.com This reactivity is fundamental to the derivatization of the pyrazinone scaffold. Both nitrogen and carbon-based nucleophiles can be employed, often facilitated by transition metal catalysis.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig coupling, have been successfully applied to 3-bromopyrazinones. These reactions allow for the formation of C-N bonds, introducing a range of amine substituents at the C3 position. For instance, the coupling of bromopyrazinones with various amines proceeds efficiently in the presence of a palladium catalyst and a suitable ligand, like XPhos, using a mild base such as cesium carbonate. orgsyn.org Stronger bases have been found to be detrimental, potentially causing hydrolysis of other functional groups. orgsyn.org

Beyond amination, other nucleophiles such as alcohols can displace the bromine, leading to ether derivatives. acs.org The general susceptibility of the C-Br bond to nucleophilic attack makes it a prime target for introducing molecular diversity. Current time information in Bangalore, IN.acs.org

Table 1: Examples of Nucleophilic Substitution at the C3-Position
NucleophileReaction TypeConditionsProduct TypeReference
Amines (R-NH₂)Palladium-Catalyzed AminationPd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃)3-Amino-5-phenylpyrazin-2(1H)-one derivatives smolecule.comorgsyn.org
Alcohols (R-OH)Nucleophilic Aromatic Substitution (SNAr)Base3-Alkoxy-5-phenylpyrazin-2(1H)-one derivatives acs.org
Hydrazine (B178648)Nucleophilic Aromatic Substitution (SNAr)Polar solvent (e.g., isopropanol)3-Hydrazinyl-5-phenylpyrazin-2(1H)-one pressbooks.pub

Reduction of the C3-Bromine

The C3-bromine can be selectively removed through reductive dehalogenation, yielding the parent 5-phenylpyrazin-2(1H)-one. This transformation is valuable for accessing the debrominated scaffold or for synthetic strategies where the bromine acts as a temporary directing group.

Catalytic hydrogenation is an effective method for this reduction. researchgate.net Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, the C-Br bond is cleaved. This method is often chemoselective, allowing for the reduction of the halide without affecting other reducible groups, such as aromatic rings or carbonyls, under controlled conditions. google.com

An alternative procedure for reductive dehalogenation involves the use of sodium formate (B1220265) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). researchgate.net This reaction can be efficiently promoted by microwave irradiation. researchgate.net

Functionalization of the Pyrazinone Ring System of this compound

Beyond the C3-position, the pyrazinone ring system offers multiple avenues for functionalization, including electrophilic substitution on the pendant phenyl group and reactions involving the tautomeric forms of the pyrazinone itself.

Electrophilic Aromatic Substitution on the Phenyl Group

While direct electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is not widely documented, the synthesis of derivatives with substituted phenyl rings is readily achieved by utilizing appropriately functionalized starting materials. For example, the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives bearing a 4-chlorophenyl group has been accomplished, demonstrating the compatibility of a halogenated phenyl moiety with the pyrazinone ring construction. nih.gov Similarly, the synthesis of related heterocyclic systems like 5-(4-nitrophenyl) derivatives is common, typically starting from a precursor like 4-nitroacetophenone. researchgate.netresearchgate.net

In a hypothetical direct EAS reaction on the 5-phenylpyrazin-2(1H)-one system, the pyrazinone ring would act as the directing group. The pyrazinone contains electron-withdrawing imine and amide functionalities, which deactivate the attached phenyl ring towards electrophilic attack. wikipedia.orgorganicchemistrytutor.com Consequently, the pyrazinone moiety is expected to be a meta-director, guiding incoming electrophiles to the 3'- and 5'-positions of the phenyl ring. organicchemistrytutor.comyoutube.com

Transformations Involving the Pyrazinone N-H Tautomeric Form

The 2(1H)-pyrazinone core exists in tautomeric equilibrium with its aromatic pyrazin-2-ol form. researchgate.net This allows for reactions at either the nitrogen or oxygen atom. The N-H proton is acidic and can be removed by a strong base, enabling a variety of N-functionalization reactions.

A common strategy involves the deprotonation of the pyrazinone nitrogen with a base like sodium hydride (NaH), followed by quenching with an electrophile. pressbooks.pub This approach has been used to install various alkyl and protecting groups on the N1-position of the parent 5-phenylpyrazin-2(1H)-one.

Table 2: Examples of N-Functionalization of 5-Phenylpyrazin-2(1H)-one
ElectrophileConditionsN1-SubstituentReference
Butyl halideBaseButyl nih.gov
Allyl halideBaseAllyl nih.gov
Benzyl halideBaseBenzyl nih.gov
3,4-Dihydro-2H-pyranp-Toluenesulfonic acidTetrahydro-2H-pyran-2-yl (THP) nih.gov
Trifluoromethanesulfonic anhydrideSodium hydride (NaH)Trifluoromethanesulfonyl (Tf) pressbooks.pub

Furthermore, the tautomeric hydroxyl group can react. For instance, treatment of 5-phenylpyrazin-2(1H)-one with phosphoryl chloride (POCl₃) results in the formation of 2-chloro-5-phenylpyrazine, demonstrating a reaction of the pyrazin-2-ol tautomer. arkat-usa.org

Modifications at the Carbonyl Group (C=O)

The exocyclic carbonyl group at the C2 position is a lactam and exhibits characteristic amide reactivity. One notable transformation is thionation, the conversion of the carbonyl group to a thiocarbonyl (C=S).

This is commonly achieved using Lawesson's reagent (LR). researchgate.netrsc.org The reaction involves heating the pyrazinone with Lawesson's reagent in an appropriate solvent, such as toluene (B28343) or xylene. researchgate.netnih.gov This transformation replaces the carbonyl oxygen with sulfur to yield the corresponding 3-bromo-5-phenylpyrazine-2(1H)-thione. rsc.orgbeilstein-journals.org This reaction is general for a wide range of carbonyl compounds, including amides and lactams. beilstein-journals.org

Mechanistic Pathways of Key Chemical Transformations of this compound

The reactions of this compound proceed through well-established mechanistic pathways characteristic of heterocyclic and aromatic chemistry.

Nucleophilic Aromatic Substitution (SNAr): The direct substitution of the C3-bromine by strong nucleophiles likely proceeds via a bimolecular SNAr mechanism. The electron-withdrawing pyrazinone ring is crucial, as it stabilizes the negative charge in the intermediate Meisenheimer complex formed upon nucleophilic attack. Aromatization is restored upon the expulsion of the bromide ion.

Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination follow a catalytic cycle. The cycle typically involves: 1) Oxidative addition of the Pd(0) catalyst to the C-Br bond to form a Pd(II) complex. 2) Coordination of the amine to the palladium center. 3) Deprotonation of the coordinated amine by a base. 4) Reductive elimination of the C-N bond to form the aminated product and regenerate the Pd(0) catalyst. orgsyn.org

Catalytic Hydrogenation: The reduction of the C3-bromine occurs on the surface of a heterogeneous metal catalyst (e.g., Pd/C). The process involves the oxidative addition of the C-Br bond to the metal surface, followed by hydrogenolysis, where adsorbed hydrogen atoms cleave the carbon-metal and bromine-metal bonds, replacing the bromine with hydrogen. google.com

N-Alkylation: The functionalization of the pyrazinone nitrogen is a straightforward acid-base reaction followed by nucleophilic substitution. A strong base deprotonates the N-H group to form a nucleophilic pyrazinone anion. This anion then attacks the electrophilic carbon of an alkyl halide or other electrophile in a standard Sₙ2 reaction to form the N-substituted product. nih.gov

Thionation with Lawesson's Reagent: The mechanism of thionation with Lawesson's reagent involves the dissociation of the reagent into a reactive dithiophosphine ylide (R-PS₂). rsc.org This ylide attacks the electrophilic carbonyl carbon. The reaction proceeds through a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent fragmentation of this intermediate to form a very stable phosphorus-oxygen double bond (P=O) and the desired thiocarbonyl compound. rsc.orgbeilstein-journals.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 Bromo 5 Phenylpyrazin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of magnetically active nuclei.

Comprehensive Analysis using ¹H, ¹³C, and ¹⁵N NMR Spectroscopy

A combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy provides a complete picture of the carbon-hydrogen framework and the nitrogen atoms within the pyrazinone ring.

¹H NMR Spectroscopy: In the proton NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. For 3-Bromo-5-phenylpyrazin-2(1H)-one, the phenyl group protons would typically appear as a multiplet in the aromatic region (δ 7.0-8.5 ppm). The single proton on the pyrazinone ring is expected to resonate at a distinct chemical shift, also likely in the aromatic region, influenced by the adjacent carbonyl group and nitrogen atoms. The N-H proton of the lactam would appear as a broad singlet, with its chemical shift being solvent and concentration-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon (C=O) of the pyrazinone ring is characteristically found in the downfield region, typically around δ 160–170 ppm. The carbons of the phenyl ring would produce a set of signals between δ 120-140 ppm. The carbon atom bonded to the bromine (C-Br) would have its chemical shift influenced by the halogen's electronegativity and would likely appear in the range of δ 110-120 ppm. The other carbon atoms of the pyrazinone ring would have distinct resonances based on their position relative to the nitrogen atoms and the phenyl substituent.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, although less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, provides direct information about the nitrogen atoms in the heterocyclic ring. researchgate.net The chemical shifts of the two nitrogen atoms in the pyrazinone ring would be different, reflecting their distinct chemical environments (one in an amide-like setting and the other adjacent to a double bond). These shifts are sensitive to tautomerism, protonation, and intermolecular interactions. researchgate.netnih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Phenyl Protons7.0 - 8.5 (multiplet)120 - 140
Pyrazinone Ring Proton7.5 - 8.5 (singlet)120 - 150
N-H ProtonVariable (broad singlet)-
Carbonyl Carbon (C=O)-160 - 170
Carbon bonded to Bromine (C-Br)-110 - 120

Application of Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the phenyl ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. youtube.com This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the signal of the pyrazinone ring proton would correlate with its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. youtube.com This is crucial for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons of the phenyl ring bonded to the pyrazinone core. Correlations from the phenyl protons to the pyrazinone ring carbons would confirm the connectivity between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This experiment can provide information about the three-dimensional structure and conformation of the molecule, for example, the spatial relationship between the phenyl ring protons and the pyrazinone ring proton. ipb.pt

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.orgmdpi.com This allows for the determination of the elemental composition of the molecule with high confidence. For this compound (C₁₀H₇BrN₂O), the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, separated by two mass units. msu.edu HRMS would confirm the exact masses of these isotopic peaks, further validating the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of product ions. wikipedia.org The fragmentation pattern is characteristic of the molecule's structure and can be used to piece together its connectivity. For this compound, common fragmentation pathways would likely involve the loss of the bromine atom, the carbonyl group (as CO), and fragmentation of the pyrazinone and phenyl rings. Analyzing these fragments helps to confirm the presence and location of the substituents. nih.gov

Table 2: Key Ions Expected in the Mass Spectrum of this compound

Ion Description
[C₁₀H₇⁷⁹BrN₂O]⁺Molecular ion with ⁷⁹Br isotope
[C₁₀H₇⁸¹BrN₂O]⁺Molecular ion with ⁸¹Br isotope
[C₁₀H₇N₂O]⁺Fragment ion after loss of Bromine
[C₉H₇BrN₂]⁺Fragment ion after loss of CO
[C₆H₅]⁺Phenyl fragment ion

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. rsc.orgbruker.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. docbrown.info For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the lactam (around 3200-3400 cm⁻¹), the C=O stretch of the carbonyl group (around 1650-1700 cm⁻¹), C-N stretching vibrations, and the aromatic C-H and C=C stretching vibrations of the phenyl and pyrazinone rings. The C-Br stretch would appear in the fingerprint region at lower wavenumbers (typically below 700 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. edinst.com While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. edinst.com Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the phenyl ring and the C=C bonds are expected to show strong Raman signals. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. spectroscopyonline.commdpi.com

Table 3: Expected Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Lactam)Stretch3200 - 3400
C=O (Lactam)Stretch1650 - 1700
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1450 - 1600
C-NStretch1200 - 1350
C-BrStretch< 700

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's solid-state behavior and its potential interactions with biological targets.

For pyrazine (B50134) derivatives, X-ray crystallography has been instrumental in confirming molecular structures and revealing key conformational features. For instance, in a related compound, 5-Bromo-N3-phenylpyrazine-2,3-diamine, X-ray analysis revealed a dihedral angle of 61.34 (5)° between the benzene (B151609) and pyrazine rings. nih.gov This type of conformational information, which can be influenced by intermolecular forces such as N—H···N hydrogen bonds and N—H···π interactions, is critical for understanding how the molecule packs in a crystal lattice and how it might orient itself within a receptor binding site. nih.gov The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. anton-paar.com

While specific crystallographic data for this compound is not widely published in the provided search results, the general methodology and its application to similar pyrazine structures underscore its importance. The data obtained from such an analysis would provide unequivocal proof of the compound's constitution and offer insights into its conformational preferences in the solid state.

Table 1: Representative Crystallographic Data for a Related Pyrazine Derivative

ParameterValue
Compound5-Bromo-N3-phenylpyrazine-2,3-diamine
Molecular FormulaC₁₀H₉BrN₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.4834 (8)
b (Å)15.4038 (17)
c (Å)9.2079 (10)
β (°)91.307 (2)
Volume (ų)1061.1 (2)
Z4
Data adapted from a study on a related pyrazine derivative. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the purification of synthesized compounds and the assessment of their purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and for isolating them from reaction mixtures. medcraveonline.com The development of a robust HPLC method is a critical step in the characterization of any new chemical entity. This process involves a systematic approach to optimize various parameters to achieve the desired separation. researchgate.net

A typical HPLC method development strategy for a compound like this compound would involve:

Column Selection: A reversed-phase column, such as a C18 column, is often the first choice for non-polar to moderately polar compounds. researchgate.net

Mobile Phase Optimization: A gradient elution is commonly employed, where the composition of the mobile phase is changed over time to effectively separate compounds with a range of polarities. A typical mobile phase might consist of an aqueous component (e.g., water with a modifier like trifluoroacetic acid or a buffer like ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.net

Detector Wavelength Selection: The UV detector wavelength is chosen to maximize the absorbance of the analyte, ensuring high sensitivity. For aromatic compounds like this compound, a wavelength in the range of 220-280 nm is often suitable. researchgate.net

Method Validation: Once developed, the method is validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. ekb.eg

For example, a gradient method might start with a low percentage of organic solvent, which is gradually increased to elute more strongly retained components. researchgate.net The purity of the compound is then determined by the area percentage of its peak in the resulting chromatogram. researchgate.net

Table 2: Illustrative HPLC Method Parameters

ParameterCondition
ColumnC18, 150 mm x 4.6 mm, 3 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
These are representative parameters and would require optimization for the specific compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds. In the context of the synthesis of this compound, GC-MS would be invaluable for identifying any volatile byproducts that may have formed. researchgate.nete3s-conferences.org

The GC separates the components of a sample based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the GC, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries.

The identification of byproducts is crucial for understanding the reaction mechanism and for optimizing the synthetic procedure to maximize the yield and purity of the desired product. For instance, incomplete bromination or side reactions involving the phenyl ring could lead to the formation of volatile impurities that could be detected by GC-MS.

Table 3: Common Volatile Byproducts Potentially Identifiable by GC-MS

Potential ByproductRationale for Formation
5-Phenylpyrazin-2(1H)-oneIncomplete bromination of the starting material or a precursor.
Dibrominated Phenylpyrazinone IsomersOver-bromination of the pyrazinone ring.
BromobenzeneCleavage of the phenyl group under harsh reaction conditions.
This table lists hypothetical byproducts that could be identified using GC-MS.

As of the latest available information, specific theoretical and computational chemistry studies focusing exclusively on this compound are not extensively available in publicly accessible literature. Detailed research findings from dedicated studies on this particular compound, as outlined in the user's request, could not be retrieved.

Consequently, it is not possible to provide a comprehensive article with detailed data tables and in-depth analysis for the following sections and subsections as they pertain directly to this compound:

Theoretical and Computational Chemistry Studies on 3 Bromo 5 Phenylpyrazin 2 1h One

Spectroscopic Property Simulations (e.g., NMR Chemical Shifts, UV-Vis Absorption)

While general principles of theoretical and computational chemistry could be discussed, the strict requirement to focus solely on "3-Bromo-5-phenylpyrazin-2(1H)-one" and to provide detailed, specific research findings prevents the generation of an article that would meet the user's explicit instructions without resorting to speculation or irrelevant data. Further research published in specialized chemical literature would be required to populate the requested sections with accurate and specific information.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

MD simulations can elucidate how different solvents influence the conformational stability, solubility, and reactivity of a solute molecule. The choice of solvent can significantly impact the electrostatic and van der Waals interactions between the solute and solvent molecules, thereby affecting the solute's properties. For instance, polar solvents would be expected to stabilize polar regions of this compound through dipole-dipole interactions and hydrogen bonding, where applicable. In contrast, non-polar solvents would primarily interact through weaker van der Waals forces. The stability of different conformations of the molecule can be assessed in various solvents by calculating the potential energy of the system over the simulation time.

Furthermore, MD simulations are instrumental in characterizing the non-covalent intermolecular interactions that are crucial for understanding crystal packing, protein-ligand binding, and self-assembly processes. For a molecule like this compound, several types of intermolecular interactions are anticipated to be significant:

Hydrogen Bonding: The presence of the N-H and C=O groups in the pyrazinone ring allows for the formation of hydrogen bonds, which are strong, directional interactions that can significantly influence the structure and properties of the compound in both the solid state and in solution.

π-π Stacking: The phenyl and pyrazinone rings are aromatic systems that can engage in π-π stacking interactions. These interactions are important in the stabilization of crystal structures and in the binding of the molecule to biological targets. nih.gov

Halogen Bonding: The bromine atom at the 3-position can act as a halogen bond donor, interacting with electron-donating atoms like oxygen or nitrogen. This type of interaction is increasingly recognized for its role in crystal engineering and molecular recognition.

Hydrophobic Interactions: The phenyl group provides a hydrophobic region on the molecule, which can interact favorably with other hydrophobic molecules or regions in a larger system, particularly in aqueous environments. nih.gov

Computational studies on related pyrazinone derivatives have highlighted the importance of these interactions. For example, in studies of pyrazinone derivatives as inhibitors of phosphodiesterase type 5 (PDE5), molecular docking and MD simulations revealed that hydrophobic forces and π-π stacking interactions with specific amino acid residues like phenylalanine are crucial for binding. nih.gov Similarly, in the context of developing anti-tuberculosis agents, MD simulations of pyrazinone derivatives targeting the enoyl-acyl carrier protein reductase (InhA) have shown that hydrogen bond occupancies and interaction energies are key determinants of binding strength. connectjournals.comresearchgate.net

Studies on other halogenated nitrogen heterocycles also underscore the significance of these interactions. For example, MD simulations of halogenated pyrazolines as monoamine oxidase-B (MAO-B) inhibitors have demonstrated good binding affinity and stability within the active site of the enzyme. nih.govmdpi.comresearchgate.net The type and position of the halogen atom can modulate the inhibitory potency, indicating the direct involvement of the halogen in intermolecular interactions. nih.govresearchgate.net

To illustrate the kind of data that can be obtained from such computational studies, the following tables summarize hypothetical findings from a molecular dynamics simulation study on this compound in different solvents and the relative contributions of different intermolecular interactions to the stabilization of a dimer of the compound.

Table 1: Simulated Solvent Effects on the Properties of this compound

SolventDielectric ConstantPredominant Solute-Solvent InteractionRelative Solubility (Predicted)
Water78.4Hydrogen Bonding, Dipole-DipoleModerate
Ethanol24.6Hydrogen Bonding, Dipole-DipoleHigh
Acetone20.7Dipole-DipoleHigh
Chloroform4.8Dipole-Dipole, van der WaalsModerate
Hexane1.9van der WaalsLow

This table is illustrative and based on general principles of solvent-solute interactions. Actual experimental or simulation data may vary.

Table 2: Estimated Contribution of Intermolecular Interactions in a this compound Dimer

Interaction TypeEstimated Energy Contribution (kcal/mol)Key Interacting Groups
Hydrogen Bonding-5 to -8N-H --- O=C
π-π Stacking-2 to -5Phenyl ring --- Pyrazinone ring
Halogen Bonding-1 to -3C-Br --- N (or O)
van der Waals-1 to -2Overall molecular surface

This table provides estimated energy ranges for different types of non-covalent interactions based on values reported for similar molecular systems in the literature. These are not direct results for the specified compound.

Synthetic Utility and Role of 3 Bromo 5 Phenylpyrazin 2 1h One As a Chemical Scaffold and Intermediate

Construction of Diverse Heterocyclic Systems Utilizing the Compound as a Building Block

The inherent reactivity of 3-Bromo-5-phenylpyrazin-2(1H)-one makes it an excellent precursor for the synthesis of fused heterocyclic systems. The strategic placement of the bromine atom and the lactam functionality within the pyrazinone ring allows for various cyclization reactions.

One notable example is the construction of triazolopyrazinone systems. In a multi-step sequence, the 2-hydroxy group of 2-hydroxy-3-bromo-5-phenylpyrazine (a tautomer of the title compound) can be converted into a better leaving group, such as a trifluoromethanesulfonate (B1224126) (triflate). google.com This is typically achieved using a strong base like sodium hydride followed by treatment with trifluoromethanesulfonic anhydride. The activated intermediate can then undergo nucleophilic displacement with hydrazine (B178648). The resulting hydrazine adduct is subsequently cyclized with an electrophilic one-carbon source, for instance, carbonyldiimidazole (CDI), to yield the fused 2H- smolecule.comrsc.orgthieme-connect.comtriazolo[4,3-a]pyrazin-5(1H)-one ring system. google.com

The reactivity of the pyrazinone core also suggests its potential use in other annulation reactions. The C3-position in the pyrazinone ring is known to be electrophilically reactive and can undergo nucleophilic attack. jst.go.jp This opens possibilities for reactions with bifunctional nucleophiles to construct other fused five- or six-membered heterocyclic rings.

Development of Complex Molecular Architectures via Derivatization of this compound

The derivatization of this compound is a key strategy for developing more complex molecules. The compound offers three primary sites for modification: the bromine atom at the C3-position, the phenyl ring at the C5-position, and the pyrazinone ring itself, including the N1-position and the C2-carbonyl group.

Functionalization at the C3-Position: The bromine atom is an excellent leaving group, making the C3-position susceptible to nucleophilic substitution. smolecule.com This allows for the introduction of a wide array of functional groups. For instance, the bromine can be displaced by amines, alcohols, or thiols to furnish 3-amino, 3-alkoxy, or 3-thioether substituted pyrazinones, respectively. smolecule.comevitachem.com Furthermore, the bromine atom facilitates participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. evitachem.com These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of various aryl, heteroaryl, or alkynyl moieties.

Functionalization of the Phenyl Ring: The phenyl group at the C5-position can undergo electrophilic aromatic substitution reactions. smolecule.com This allows for the introduction of substituents such as nitro, halogen, or acyl groups onto the phenyl ring, further increasing the molecular complexity and providing additional handles for subsequent transformations.

Functionalization of the Pyrazinone Ring: The pyrazinone ring itself offers sites for derivatization. The nitrogen atom at the N1-position can be alkylated or arylated under appropriate conditions, a common strategy for modifying the scaffold's properties. thieme-connect.com The carbonyl group at the C2-position can potentially engage in condensation reactions. smolecule.com

The following table summarizes the primary derivatization strategies for this compound:

Reaction SiteReaction TypeReagents/ConditionsResulting Structure
C3-Position (Bromine) Nucleophilic SubstitutionAmines, Alcohols, Thiols3-Amino/Alkoxy/Thio-5-phenylpyrazin-2(1H)-one
Palladium-catalyzed Cross-CouplingBoronic acids (Suzuki), Organostannanes (Stille)3-Aryl/Alkenyl-5-phenylpyrazin-2(1H)-one
C5-Phenyl Ring Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, Br₂/FeBr₃Introduction of nitro, bromo, etc. on the phenyl ring
N1-Position N-Alkylation/N-ArylationAlkyl halides, Arylboronic acids with base1-Alkyl/Aryl-3-bromo-5-phenylpyrazin-2(1H)-one
C2-Carbonyl Condensation ReactionsNucleophilesFormation of new C-N bonds

Strategies for Designing and Synthesizing Pyrazinone-Based Scaffolds in Medicinal Chemistry Research (focus on chemical synthesis, not biological outcomes)

The 2(1H)-pyrazinone core is recognized as a privileged scaffold in medicinal chemistry. rsc.orgjst.go.jp The design and synthesis of libraries based on this core often involve systematic modifications to explore chemical space.

Core Synthesis Strategies: Several fundamental methods exist for constructing the pyrazinone ring itself, which can then be further functionalized to compounds like this compound.

Condensation of α-aminoamides with 1,2-dicarbonyl compounds: This is a classical and highly important one-pot method for forming the pyrazinone ring. rsc.org

Condensation of α-aminonitriles with oxalyl halides: This approach involves the reaction of an α-aminonitrile with a reagent like oxalyl bromide to form a 3,5-dihalopyrazinone, which serves as a versatile intermediate. jst.go.jpacs.org

Ring transformation of mesoionic compounds: A novel method involves the reaction of mesoionic 1,3-oxazolium-5-olates with carbanions from activated methylene (B1212753) isocyanides, which rearranges to form highly substituted 2(1H)-pyrazinones. jst.go.jp

Scaffold Derivatization Strategies: Once the core is formed, or starting from an intermediate like this compound, combinatorial and parallel synthesis techniques are often employed to create large libraries of related compounds.

Solid-Phase Synthesis: The pyrazinone scaffold is amenable to solid-phase synthesis. For example, resin-bound aldehydes can undergo Strecker reactions to form α-aminonitriles, which are then cyclized with oxalyl chloride on the solid support. smolecule.com This allows for the rapid generation of diverse molecules by varying the starting aldehyde.

Polymer-Assisted Solution-Phase (PASP) Synthesis: This technique has been used to develop libraries of pyrazinone inhibitors. nih.gov PASP combines the advantages of solid-phase synthesis (ease of purification) with traditional solution-phase chemistry (flexibility and ease of reaction monitoring). A multi-step PASP library synthesis can be designed to vary substituents at different positions of the pyrazinone core systematically. nih.gov

Structure-Based Design: In a medicinal chemistry context, the pyrazinone scaffold can be designed to orient substituents into specific spatial arrangements to interact with biological targets. nih.gov For instance, the core can be used as a template to probe different pockets (e.g., S1, S2, S3) of an enzyme active site by synthetically modifying the groups attached to the ring. nih.gov

Exploration of this compound as a Precursor in Material Science-Oriented Syntheses

While detailed applications are not extensively documented, the chemical nature of this compound suggests its potential as a precursor in material science. smolecule.com The unique electronic properties stemming from the conjugated pyrazinone ring system are of interest for creating novel materials. smolecule.com

The most direct synthetic route to materials-oriented molecules would involve leveraging the bromine atom in palladium-catalyzed cross-coupling reactions. evitachem.com This allows for the synthesis of larger, conjugated systems. For example, a Suzuki coupling reaction with an aryl or heteroaryl diboronic acid could lead to the formation of polymers or oligomers incorporating the pyrazinone unit. Such materials could exhibit interesting photophysical or electronic properties.

Similarly, Sonogashira coupling with di-alkynes could produce conjugated polymers with alternating pyrazinone and alkyne units. The formation of biaryl compounds through cross-coupling is a valuable strategy in creating molecules for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), suggesting a potential, though currently exploratory, avenue for this compound. evitachem.com

Conclusion and Future Perspectives in the Academic Research of 3 Bromo 5 Phenylpyrazin 2 1h One

Synthesis of Key Findings and Contributions to Pyrazinone Chemistry

The academic exploration of 3-Bromo-5-phenylpyrazin-2(1H)-one has established it as a significant heterocyclic compound within the broader field of pyrazinone chemistry. Pyrazinones are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide array of biological activities, including antitumor and antiviral properties. jst.go.jp The primary contribution of this compound stems from its unique trifunctional nature, possessing a reactive bromine atom, a modifiable phenyl group, and a pyrazinone core with a lactam structure.

A key finding is the strategic importance of the bromine atom at the 3-position. This halogen serves as an exceptionally versatile functional handle, rendering the pyrazinone ring electrophilic and highly amenable to a variety of nucleophilic substitution and cross-coupling reactions. evitachem.com This reactivity allows the compound to serve as a pivotal building block for the synthesis of more complex, substituted pyrazinones. Research has demonstrated its utility in creating derivatives by functionalizing the 2-hydroxy position (the tautomeric form of the 2-one) into a trifluoromethanesulfonate (B1224126) (triflate) derivative. google.com This triflate is an excellent leaving group, which can be subsequently displaced by nucleophiles like hydrazine (B178648), paving the way for the construction of fused heterocyclic systems, such as those used in the development of GSK-3 inhibitors. google.com The compound's ability to undergo such transformations highlights its contribution as a foundational intermediate for generating libraries of novel, biologically relevant molecules.

Unaddressed Research Challenges and Emerging Avenues in Reactivity and Synthesis

Despite its utility, the study of this compound is not without its challenges, which in turn open up promising avenues for future research. While general synthetic methods for pyrazinones exist, such as the condensation of α-aminoamides with α-diketones, they can involve multiple steps or the use of hazardous reagents. jst.go.jp A specific challenge for this compound lies in developing highly efficient, regioselective, and scalable synthetic routes that avoid harsh conditions or side reactions.

An emerging avenue of research is the exploration of novel catalytic systems to exploit the compound's reactivity. While palladium-catalyzed cross-coupling reactions are noted as a potential application for bromo-phenyl-pyrazines, a comprehensive investigation into the scope of these reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) with this compound as the substrate is still needed. evitachem.comtandfonline.com Such studies would significantly expand its synthetic utility. Another area ripe for exploration is the reactivity at the C3-position, which is known to be electrophilically reactive in the pyrazinone core. jst.go.jp Investigating its participation in less conventional transformations, such as cycloaddition reactions or reactions with organometallic reagents beyond simple Grignard reagents, could lead to novel molecular scaffolds. researchgate.net Furthermore, developing diastereoselective and enantioselective reactions for its derivatives remains a significant, unaddressed challenge that, if overcome, would be of great value for medicinal chemistry applications.

Outlook on the Potential for Novel Chemical Transformations and Advanced Applications of the Compound

The future outlook for this compound is bright, with significant potential for both novel chemical transformations and advanced applications. The compound's structure is a playground for synthetic chemists, offering at least three distinct sites for modification: the C-Br bond, the phenyl ring, and the pyrazinone lactam system. Future research will likely focus on orchestrating multi-step, one-pot reactions that leverage this multifunctionality to build highly complex and diverse molecular architectures with exceptional efficiency. The phenyl group, for instance, can undergo electrophilic aromatic substitution, allowing for the introduction of further diversity. smolecule.com

The primary advanced application for this compound and its derivatives lies in drug discovery and medicinal chemistry. The pyrazinone core is already associated with anticancer and anti-inflammatory properties. smolecule.com Given that substituted pyrazines are key intermediates in the synthesis of drugs like Fiduxosin and are used as scaffolds for kinase inhibitors, this compound represents a high-value starting point for the development of new therapeutic agents. evitachem.comgoogle.com Beyond pharmaceuticals, there is nascent potential in materials science, where the unique electronic properties of the pyrazine (B50134) ring system could be harnessed to create novel functional materials. smolecule.com Moreover, the core structure is related to that of luciferin (B1168401) substrates like furimazine, suggesting a potential, albeit unexplored, avenue in the development of new chemical probes for bioluminescence imaging. nih.gov A thorough exploration of these areas could unlock advanced applications far beyond its current use as a synthetic intermediate.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-Bromo-5-phenylpyrazin-2(1H)-one, and how can purity be optimized?

  • Methodology : A common approach involves coupling halogenated intermediates with aryl groups under palladium catalysis. For example, Suzuki-Miyaura coupling using Pd₂(dba)₃ and XPhos as ligands under inert conditions (e.g., N₂ atmosphere) can introduce the phenyl group to the pyrazinone core . Purification often employs column chromatography followed by recrystallization. Yield optimization requires precise control of reaction temperature (e.g., 100°C) and stoichiometric ratios, as seen in analogous bromopyrazine syntheses .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodology : Use a combination of ¹H/¹³C NMR to verify substitution patterns (e.g., bromine and phenyl group positions) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural proof, as demonstrated for related pyrazolo-pyridine compounds .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodology : Store under inert gas (argon or nitrogen) at −20°C in amber vials to prevent degradation via moisture or light exposure. This aligns with protocols for brominated heterocycles, which are prone to hydrolytic cleavage of the C–Br bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodology : Discrepancies in NMR or mass spectra may arise from tautomerism or residual solvents. Use variable-temperature NMR to identify tautomeric equilibria, and employ 2D NMR techniques (e.g., COSY, HSQC) to assign ambiguous signals. For mass spectral anomalies, isotopic pattern analysis (e.g., bromine’s 1:1 M/M+2 ratio) helps distinguish impurities from true products .

Q. What strategies improve reaction yields in cross-coupling reactions involving this compound?

  • Methodology : Optimize ligand selection (e.g., XPhos for bulky substrates) and solvent polarity (DMF or THF). Pre-activation of the catalyst with reducing agents (e.g., Zn powder) can enhance Pd-mediated coupling efficiency. Monitoring reaction progress via LC-MS allows real-time adjustments, as shown in analogous pyrazine amination reactions .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions to identify reactive sites. For example, the C-3 bromine atom’s electrophilicity is influenced by resonance effects from the adjacent carbonyl group. Solvent effects (e.g., DMSO vs. toluene) can be modeled using Polarizable Continuum Models (PCM) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodology : Scale-up issues include exothermic side reactions and poor mixing. Use flow chemistry to control heat dissipation and automate reagent addition. For purification, switch from column chromatography to countercurrent distribution or crystallization gradients, as demonstrated for brominated pyridinones .

Methodological Notes

  • Data Validation : Cross-validate spectral data with synthetic intermediates (e.g., tert-butyl carboxylate precursors) to confirm consistency .
  • Contradiction Handling : Apply triangulation by combining NMR, X-ray, and computational data to resolve structural ambiguities .
  • Reagent Compatibility : Avoid strong bases (e.g., NaOH) in aqueous workups, as they may hydrolyze the pyrazinone ring. Use mild acids (e.g., HCl) for neutralization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.